REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5]([F:12])([F:11])[C:6](OCC)=[O:7])[CH2:3][CH2:2]1.[BH4-].[Na+]>C(O)C>[CH:1]1([CH2:4][C:5]([F:12])([F:11])[CH2:6][OH:7])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC(C(=O)OCC)(F)F
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture then was stirred in an ice bath for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 35° C.
|
Type
|
WAIT
|
Details
|
for 17 hours at room temperature
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with 2M hydrochloric acid (180 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The resulting homogenous mixture was poured into water (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×300 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 2M hydrochloric acid, water, 10% aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |